molecular formula C21H25FN2O3S B3524593 1-[(4-fluorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide

Cat. No.: B3524593
M. Wt: 404.5 g/mol
InChI Key: SHLOPLPWONDVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-fluorophenyl)sulfonyl]-N-mesityl-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a sulfonyl group attached to a fluorophenyl group, which could potentially contribute to its reactivity or biological activity .


Molecular Structure Analysis

The molecular structure of a similar compound, “1-[(4-fluorophenyl)sulfonyl]-N-(propylsulfonyl)-4-piperidinecarboxamide”, has been reported . It contains a piperidine ring, a sulfonyl group, and a fluorophenyl group. The exact structure of “this compound” could be different due to the presence of the mesityl group.


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups present in the molecule. For instance, the piperidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonyl group could potentially be involved in substitution reactions or other types of transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, “1-[(4-fluorophenyl)sulfonyl]-N-(propylsulfonyl)-4-piperidinecarboxamide”, the predicted properties include a density of 1.4±0.1 g/cm³, a molar refractivity of 91.8±0.4 cm³, and several other properties .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Based on the structure, it’s possible that it could interact with biological macromolecules such as proteins or nucleic acids through various non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity, toxicity, and other factors. For a similar compound, “1-[(4-fluorophenyl)sulfonyl]pyrrolidine”, the safety data sheet suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-14-12-15(2)20(16(3)13-14)23-21(25)17-8-10-24(11-9-17)28(26,27)19-6-4-18(22)5-7-19/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLOPLPWONDVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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